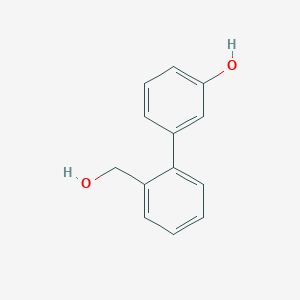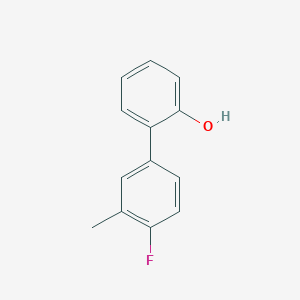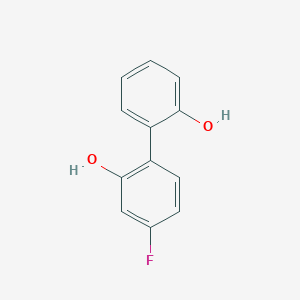
3-(3-Fluoro-5-hydroxyphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Fluoro-5-hydroxyphenyl)phenol, 95% (3-FHP) is a synthetic compound with a wide range of applications in the field of organic chemistry. It is widely used as a reagent in organic synthesis and as a building block for the synthesis of more complex compounds. Furthermore, 3-FHP has been widely studied for its potential applications in various scientific research fields, such as biochemistry, physiology, and pharmacology.
Aplicaciones Científicas De Investigación
3-(3-Fluoro-5-hydroxyphenyl)phenol, 95% has been studied for its potential applications in various scientific research fields, such as biochemistry, physiology, and pharmacology. In biochemistry, 3-(3-Fluoro-5-hydroxyphenyl)phenol, 95% has been found to be a useful tool for the detection of various proteins, such as cytochrome P450, glutathione S-transferase, and bovine serum albumin. In physiology, 3-(3-Fluoro-5-hydroxyphenyl)phenol, 95% has been used to study the effect of drugs on the cardiovascular system and to investigate the role of nitric oxide in cardiovascular diseases. In pharmacology, 3-(3-Fluoro-5-hydroxyphenyl)phenol, 95% has been studied for its potential as an anti-inflammatory agent and for its ability to inhibit the growth of cancer cells.
Mecanismo De Acción
The mechanism of action of 3-(3-Fluoro-5-hydroxyphenyl)phenol, 95% is not yet fully understood. However, it is believed to act as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. It is also believed to act as an antioxidant, scavenging free radicals and preventing oxidative damage. Furthermore, 3-(3-Fluoro-5-hydroxyphenyl)phenol, 95% has been found to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3-Fluoro-5-hydroxyphenyl)phenol, 95% have been studied in various animal models. In mice, 3-(3-Fluoro-5-hydroxyphenyl)phenol, 95% has been found to reduce the levels of inflammatory cytokines, such as TNF-α and IL-6, and to reduce the levels of oxidative stress markers. In rats, 3-(3-Fluoro-5-hydroxyphenyl)phenol, 95% has been found to reduce the levels of cholesterol and triglycerides in the blood. Furthermore, 3-(3-Fluoro-5-hydroxyphenyl)phenol, 95% has been found to reduce the risk of atherosclerosis in rats by preventing the accumulation of cholesterol in the arteries.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 3-(3-Fluoro-5-hydroxyphenyl)phenol, 95% in lab experiments has several advantages. First, it is a relatively inexpensive compound and is readily available. Second, it is relatively stable and can be stored for long periods of time. Third, it is easy to handle and can be used in a variety of applications. However, there are also some limitations to its use. For example, 3-(3-Fluoro-5-hydroxyphenyl)phenol, 95% is not water-soluble and must be used in aqueous solutions. Furthermore, its toxicity has not been thoroughly studied and caution should be taken when handling it.
Direcciones Futuras
Given the potential applications of 3-(3-Fluoro-5-hydroxyphenyl)phenol, 95% in various scientific research fields, there are numerous potential future directions for its use. For example, further research could be conducted to investigate the effects of 3-(3-Fluoro-5-hydroxyphenyl)phenol, 95% on other diseases, such as Alzheimer’s disease and Parkinson’s disease. Furthermore, its potential as an anti-cancer agent could be further investigated. Additionally, its mechanism of action could be studied in more detail to elucidate its precise effects on the body. Finally, its toxicity could be studied in more detail to ensure its safety for use in humans.
Métodos De Síntesis
3-(3-Fluoro-5-hydroxyphenyl)phenol, 95% can be synthesized through a two-step process. The first step involves the reaction of 3-fluoro-4-hydroxybenzaldehyde with ethyl acetoacetate in the presence of anhydrous sodium acetate and acetic acid. This reaction results in the formation of 3-fluoro-4-hydroxybenzoyl ethyl acetoacetate. In the second step, the above intermediate is treated with hydrazine hydrate to form 3-(3-Fluoro-5-hydroxyphenyl)phenol, 95%. This method is simple, cost-effective, and can be scaled up for industrial production.
Propiedades
IUPAC Name |
3-fluoro-5-(3-hydroxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FO2/c13-10-4-9(6-12(15)7-10)8-2-1-3-11(14)5-8/h1-7,14-15H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXLDHOGTRAVXJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CC(=CC(=C2)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40683457 |
Source


|
| Record name | 5-Fluoro[1,1'-biphenyl]-3,3'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40683457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261915-98-3 |
Source


|
| Record name | 5-Fluoro[1,1'-biphenyl]-3,3'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40683457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














